c-ABL-IN-3

c-Abl inhibitor chemical structure differentiation kinase inhibitor chemotype

c-ABL-IN-3 (CAS 2626934-64-1) is a small molecule inhibitor of c-Abl tyrosine kinase (ABL1). Identified as compound 50 in patent WO2021048567A1, this compound belongs to a proprietary chemical series of c-Abl inhibitors developed for investigating neurodegenerative diseases including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD), as well as cancer.

Molecular Formula C17H11F3N4O3
Molecular Weight 376.29 g/mol
Cat. No. B12400717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-ABL-IN-3
Molecular FormulaC17H11F3N4O3
Molecular Weight376.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CN=CN=C3)OC(F)(F)F
InChIInChI=1S/C17H11F3N4O3/c18-17(19,20)27-14-4-2-12(3-5-14)23-16(26)11-1-6-15(25)24(9-11)13-7-21-10-22-8-13/h1-10H,(H,23,26)
InChIKeyHWRMOIALGKRORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-ABL-IN-3 Compound Profile: c-Abl Tyrosine Kinase Inhibitor for ALS, Parkinson's Disease, and Cancer Research Applications


c-ABL-IN-3 (CAS 2626934-64-1) is a small molecule inhibitor of c-Abl tyrosine kinase (ABL1) . Identified as compound 50 in patent WO2021048567A1, this compound belongs to a proprietary chemical series of c-Abl inhibitors developed for investigating neurodegenerative diseases including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD), as well as cancer . c-ABL-IN-3 features a pyrimidine-based core structure with a trifluoromethoxyphenyl substituent (molecular formula C₁₇H₁₁F₃N₄O₃, molecular weight 376.29) .

c-ABL-IN-3 Procurement Considerations: Why In-Class c-Abl Inhibitors Are Not Directly Interchangeable


c-Abl kinase inhibitors exhibit substantial heterogeneity in binding mode (type I ATP-competitive vs. type II DFG-out), selectivity profile (off-target engagement of c-KIT, PDGFR, SRC family kinases, or VEGFR), and activity against clinically relevant resistance mutations (e.g., T315I gatekeeper mutation) [1]. FDA-approved Abl kinase inhibitors demonstrate distinct pharmacological fingerprints—dasatinib shows broader SRC family kinase inhibition, nilotinib exhibits higher Abl selectivity, and ponatinib retains activity against T315I but with vascular toxicity concerns [2]. Consequently, substitution of one c-Abl inhibitor for another without experimental validation introduces confounding variables in target engagement, downstream signaling readouts, and disease model interpretation. The compound-specific evidence below establishes the procurement-relevant differentiators for c-ABL-IN-3.

c-ABL-IN-3 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Analysis


c-ABL-IN-3 Structural Distinction from ATP-Site c-Abl Inhibitors: Pyrimidine Core with Trifluoromethoxyphenyl Substituent

c-ABL-IN-3 contains a distinctive pyrimidinone core coupled with a trifluoromethoxyphenyl carboxamide moiety . This chemotype differs fundamentally from the phenylaminopyrimidine scaffold of imatinib and nilotinib, the aminothiazole carboxamide core of dasatinib, the quinolinecarbonitrile scaffold of bosutinib, and the imidazo[1,2-b]pyridazine core of ponatinib [1]. The trifluoromethoxy (OCF₃) substituent is a notable structural feature not present in any FDA-approved Abl kinase inhibitor, potentially conferring distinct physicochemical properties and target-binding interactions [2].

c-Abl inhibitor chemical structure differentiation kinase inhibitor chemotype

c-ABL-IN-3 Purity Specification and Analytical Characterization for Reproducible Research

Multiple commercial suppliers report c-ABL-IN-3 with purity specifications of ≥98% as determined by analytical methods . This purity threshold meets or exceeds the common industry standard for research-grade kinase inhibitors and provides a verifiable quality metric for procurement decisions .

purity analysis quality control reproducibility

c-ABL-IN-3 Primary Target Specificity: Documented c-Abl Inhibition for Neurodegenerative Disease Research

c-ABL-IN-3 is disclosed in patent WO2021048567A1 as a c-Abl kinase inhibitor, with the patent specifically claiming utility for studying neurodegenerative conditions including ALS and Parkinson's disease [1]. Unlike FDA-approved BCR-ABL inhibitors optimized for oncology applications (imatinib, dasatinib, nilotinib, ponatinib, bosutinib), c-ABL-IN-3 is positioned as a chemical probe for investigating c-Abl biology in non-oncological disease contexts .

c-Abl inhibition neurodegeneration Parkinson's disease ALS

c-ABL-IN-3 Physicochemical Properties for Formulation and In Vitro Assay Compatibility

c-ABL-IN-3 exhibits a calculated LogP of 2.0 and contains one hydrogen bond donor with eight hydrogen bond acceptors . These physicochemical parameters, derived from its disclosed molecular structure (C₁₇H₁₁F₃N₄O₃, MW 376.29), inform solvent selection and formulation strategies . The compound is reported to dissolve in DMSO for in vitro applications, with specific solubility protocols available for in vivo formulation when required .

physicochemical characterization solubility formulation development

c-ABL-IN-3 Best Research and Industrial Application Scenarios Based on Documented Evidence


c-Abl Kinase Inhibition Studies in ALS and Parkinson's Disease Cellular and Animal Models

c-ABL-IN-3 is suitable for investigating c-Abl kinase activity in neurodegeneration models where c-Abl hyperactivation has been implicated in disease pathology. The compound's disclosure in patent WO2021048567A1 specifically claims utility for ALS and PD research applications, distinguishing it from oncology-focused c-Abl inhibitors [1]. The compound can be formulated using DMSO-based solutions for in vitro assays, with established solubility protocols available from commercial suppliers to support in vivo dosing strategies .

Chemical Probe for Structure-Activity Relationship Studies of Non-Oncology c-Abl Pharmacology

c-ABL-IN-3 represents a distinct chemotype among commercially available c-Abl inhibitors, featuring a pyrimidinone core with trifluoromethoxyphenyl substitution not present in FDA-approved Abl kinase inhibitors [1]. This structural divergence makes c-ABL-IN-3 a valuable reference compound for comparative SAR analyses exploring how scaffold variation influences target engagement, selectivity, and biological activity in c-Abl-dependent pathways .

Target Engagement Validation in c-Abl-Driven Cancer Cell Line Studies

While c-ABL-IN-3 is primarily positioned for neurodegeneration research, the patent also claims utility in cancer applications where c-Abl inhibition may be therapeutically relevant [1]. The compound's ≥98% purity specification supports reproducible target engagement studies in c-Abl-expressing cancer cell lines . Users should note that direct comparative potency data (IC₅₀, Kd, GI₅₀) against established BCR-ABL inhibitors are not publicly available; parallel testing against reference compounds such as imatinib or dasatinib is advised for proper data interpretation [2].

Formulation Development for Preclinical Pharmacodynamic Studies of c-Abl Inhibition

c-ABL-IN-3's physicochemical profile (LogP 2.0, MW 376.29, one hydrogen bond donor, eight acceptors) suggests favorable solubility characteristics relative to more lipophilic, higher molecular weight FDA-approved Abl inhibitors [1]. Suppliers provide detailed formulation guidance including DMSO stock preparation and injection formulation protocols for preclinical in vivo administration, facilitating translational studies where c-Abl pharmacodynamic modulation is the experimental endpoint .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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